molecular formula C10H10N2O2 B1518521 6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione CAS No. 1157005-59-8

6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B1518521
M. Wt: 190.2 g/mol
InChI Key: CZQRZTYGPPIMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of a novel compound, “(E)-6- (4- (dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione”, was reported using density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) . The structure of the synthesized compound was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the structure of “(E)-6- (4- (dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione” was investigated using DFT and TD-DFT . The Frontier Molecular Orbital (FMO), Natural Bond Orbital (NBO), charge distribution, Nonlinear Optics (NLO), and stability of the molecule were studied .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the HOMO–LUMO energy gap of “(E)-6- (4- (dimethylamino)phenyl)diazenyl)-2-octyl-benzoisoquinoline-1,3-dione” was found to be 2.806 eV, indicating the stiff and smooth nature of the molecule . This accounts for the less stability and high chemical reactivity of the compound .

Scientific Research Applications

  • Reactivity with Barbituric Acid and Hydrazides : The compound reacts with barbituric acid to yield complex products, with mechanisms involving C- or N-alkylation of barbituric acid. These reactions facilitate the creation of structures like tetrahydro-pyrrolo[2,3-d]pyrimidin-2,4(3H)-dione and imidazo[1,2-c]pyrimidin-5,7(1H, 6H)-dione. Similarly, its reactivity with phthalohydrazide or maleohydrazide leads to zwitterionic compounds, highlighting its versatility in forming biologically relevant structures (Link et al., 1981) (Link et al., 1978).

  • Synthesis of Carboxamide Derivatives and Meridianin Analogues : The compound is a key precursor in synthesizing carboxamide derivatives of benzo[b][1,6]naphthyridines, which exhibit significant cytotoxic activity against various cancer cell lines. Moreover, its transformation leads to the creation of meridianin analogues, representing a new family of compounds with potential biological activities (Deady et al., 2003) (Časar et al., 2005).

  • Stimulus-Responsive Fluorescent Properties : Certain derivatives of the compound demonstrate unique stimulus-responsive fluorescent properties, making them suitable for applications like cell imaging. These properties are influenced by factors such as molecular stacking, protonation sites, and external stimuli like acid/base presence and piezochromism (Lei et al., 2016).

  • Participation in Hydrogen Bonding : The nitrogen atom in the pyrrole structure derived from the compound can participate in hydrogen bonding, contributing to the stability of certain chemical structures. This characteristic could be relevant in studying secondary protein structures and interactions within biological systems (Pozharskii et al., 2019).

  • Sensor Ability and Fluorescent Intensity : The compound and its derivatives have been studied for their sensor abilities, particularly in detecting metal ions and changes in pH. This sensor ability, alongside changes in fluorescent intensity under different conditions, underscores the potential for these compounds in chemical sensing and imaging applications (Staneva et al., 2020).

Future Directions

The future directions for similar compounds involve the development of fluorescent gels using aggregation-induced emission fluorophores (AIEgens) . This research suggests new directions for future research, focusing on the development of fluorescent gels using AIEgens .

properties

IUPAC Name

6-(dimethylamino)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-12(2)6-3-4-7-8(5-6)11-10(14)9(7)13/h3-5H,1-2H3,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQRZTYGPPIMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 2
Reactant of Route 2
6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 3
Reactant of Route 3
6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 4
Reactant of Route 4
6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione
Reactant of Route 6
Reactant of Route 6
6-(dimethylamino)-2,3-dihydro-1H-indole-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.